4-(Furan-2-YL)nicotinic acid
Overview
Description
4-(Furan-2-YL)nicotinic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a furan ring attached to a nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-YL)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method starts with 2-bromo-5-nitrofuran and 2-hydroxyphenylboronic acid under microwave irradiation in the presence of palladium catalyst and potassium carbonate . Another method involves the Vilsmeier-Haack reaction, which uses furan and nicotinic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-2-YL)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group in the furan ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: this compound derivatives with amino groups.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(Furan-2-YL)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Furan-2-YL)nicotinic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The furan ring and nicotinic acid moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Furan-2-carboxylic acid: Similar structure but lacks the nicotinic acid moiety.
Nicotinic acid: Similar structure but lacks the furan ring.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups on the furan ring.
Uniqueness: 4-(Furan-2-YL)nicotinic acid is unique due to the presence of both the furan ring and nicotinic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(furan-2-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-11-4-3-7(8)9-2-1-5-14-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSMEPBGTPOPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692400 | |
Record name | 4-(Furan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-41-4 | |
Record name | 4-(Furan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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